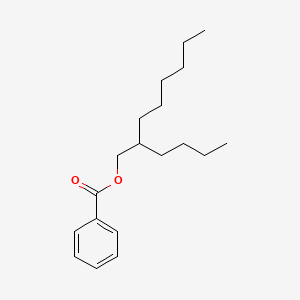
1-Octanol, 2-butyl-, benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octanol, 2-butyl-, benzoate is an organic compound with the molecular formula C12H26O. It is a derivative of 1-octanol, where the hydroxyl group is esterified with benzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Octanol, 2-butyl-, benzoate can be synthesized through the esterification of 1-octanol with benzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to promote the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Octanol, 2-butyl-, benzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester back to the alcohol and benzoic acid.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Benzoic acid and corresponding carboxylic acids or ketones.
Reduction: 1-Octanol and benzoic acid.
Substitution: Various substituted esters or alcohols, depending on the nucleophile used.
Scientific Research Applications
1-Octanol, 2-butyl-, benzoate has a wide range of scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 1-octanol, 2-butyl-, benzoate involves its interaction with cellular membranes and enzymes. The ester can penetrate lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Octanol: A primary alcohol with similar structural features but lacks the ester group.
2-Butyl-1-octanol: Similar to 1-octanol, 2-butyl-, benzoate but without the benzoate ester group.
Benzoic Acid Esters: Other esters of benzoic acid with different alcohols.
Uniqueness
This compound is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its combination of hydrophobic and hydrophilic regions makes it versatile for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
188038-97-3 |
|---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-butyloctyl benzoate |
InChI |
InChI=1S/C19H30O2/c1-3-5-7-9-13-17(12-6-4-2)16-21-19(20)18-14-10-8-11-15-18/h8,10-11,14-15,17H,3-7,9,12-13,16H2,1-2H3 |
InChI Key |
ZGGHMDBVRJATBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)COC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















